molecular formula C8H18Cl2O3Si B14471757 (2,2-Dichloroethyl)(triethoxy)silane CAS No. 65749-68-0

(2,2-Dichloroethyl)(triethoxy)silane

Katalognummer: B14471757
CAS-Nummer: 65749-68-0
Molekulargewicht: 261.21 g/mol
InChI-Schlüssel: FTRGBCYDEJTLGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,2-Dichloroethyl)(triethoxy)silane is an organosilicon compound with the molecular formula C8H18Cl2O3Si. This compound is characterized by the presence of a silicon atom bonded to an ethyl group substituted with two chlorine atoms and three ethoxy groups. It is commonly used in various industrial and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dichloroethyl)(triethoxy)silane typically involves the reaction of 2,2-dichloroethanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

2,2-Dichloroethanol+TriethoxysilaneThis compound\text{2,2-Dichloroethanol} + \text{Triethoxysilane} \rightarrow \text{this compound} 2,2-Dichloroethanol+Triethoxysilane→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced catalytic systems. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

(2,2-Dichloroethyl)(triethoxy)silane undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and ethanol.

    Reduction: It can be reduced to form silanes with different substituents.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Silanols and ethanol.

    Reduction: Silanes with different substituents.

    Substitution: Compounds with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

(2,2-Dichloroethyl)(triethoxy)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

    Medicine: Utilized in drug delivery systems and as a component in medical devices.

    Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.

Wirkmechanismus

The mechanism of action of (2,2-Dichloroethyl)(triethoxy)silane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form covalent bonds with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions are crucial for its applications in surface modification and adhesion.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triethoxyvinylsilane: Similar structure but with a vinyl group instead of a dichloroethyl group.

    Triethoxy(octyl)silane: Contains an octyl group instead of a dichloroethyl group.

    Triethoxysilane: Lacks the dichloroethyl group and has only ethoxy groups attached to silicon.

Uniqueness

(2,2-Dichloroethyl)(triethoxy)silane is unique due to the presence of the dichloroethyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring specific interactions with other molecules or surfaces.

Eigenschaften

CAS-Nummer

65749-68-0

Molekularformel

C8H18Cl2O3Si

Molekulargewicht

261.21 g/mol

IUPAC-Name

2,2-dichloroethyl(triethoxy)silane

InChI

InChI=1S/C8H18Cl2O3Si/c1-4-11-14(12-5-2,13-6-3)7-8(9)10/h8H,4-7H2,1-3H3

InChI-Schlüssel

FTRGBCYDEJTLGK-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](CC(Cl)Cl)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.